tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The compound is distinguished by a tert-butyl carboxylate group at position 6, a hydroxyl group at position 4, and a mercapto (-SH) group at position 2.
Properties
Molecular Formula |
C12H17N3O3S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H17N3O3S/c1-12(2,3)18-11(17)15-5-4-8-7(6-15)9(16)14-10(19)13-8/h4-6H2,1-3H3,(H2,13,14,16,19) |
InChI Key |
JSDKFMLLIUGXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides.
Cyclization: The acylated product undergoes cyclization when heated under reflux with sodium methoxide in butanol.
Functional Group Introduction: The tert-butyl, hydroxy, and mercapto groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to yield dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in biological studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and mercapto groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs include:
*Estimated based on structural analogs.
Key Observations :
- Hydroxy and Mercapto Groups : The target compound’s 4-OH and 2-SH groups enhance hydrogen-bonding capacity (Topological Polar Surface Area ≈55.3), favoring interactions with polar biological targets .
- Methylsulfonyl Groups : The electron-withdrawing nature of methylsulfonyl substituents (e.g., in CAS 259809-79-5) may alter electronic density, affecting binding affinity .
Biological Activity
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound features a unique structure with a tert-butyl group, a hydroxy group, and a mercapto group, which contribute to its potential biological activities. Its molecular formula is C12H17N3O3S, with a molecular weight of approximately 283.35 g/mol .
Research indicates that this compound exhibits significant biological activity through interactions with various molecular targets, including enzymes and receptors. The hydroxy and mercapto groups are crucial for binding to these targets, potentially modulating their activity. Preliminary studies suggest that this compound may possess antioxidant properties , which could be beneficial in therapeutic applications related to oxidative stress .
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in several studies. It has been shown to reduce oxidative stress markers in vitro, indicating its potential use in treating conditions associated with oxidative damage .
Interaction with Enzymes and Receptors
The compound's interactions with specific enzymes and receptors have been studied extensively. These interactions are influenced by the functional groups present in the compound:
| Target | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Modulates enzyme activity |
| Receptors | Binding | Alters receptor signaling pathways |
These interactions suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting various diseases .
Comparative Analysis with Related Compounds
When compared to other pyrido[4,3-d]pyrimidine derivatives, this compound stands out due to its unique combination of functional groups. The following table summarizes the key features of related compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate | Ethyl group instead of mercapto | Alters chemical reactivity |
| tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate | Methylthio group instead of hydroxy | Changes interaction properties |
| tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine | Amino group instead of hydroxy and mercapto | Different biological activity |
These comparisons highlight the distinctiveness of this compound in terms of its chemical structure and potential applications in medicinal chemistry .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits oxidative stress-induced cell death. For instance:
- Cell Culture Models : The compound was tested on various cell lines exposed to oxidative stressors. Results indicated a significant reduction in cell death and oxidative markers.
- Mechanistic Insights : Further analysis revealed that the compound modulates key signaling pathways involved in cellular stress responses.
In Vivo Studies
Preliminary in vivo studies have also been conducted to assess the therapeutic potential of this compound:
- Animal Models : In models of neurodegenerative diseases characterized by oxidative stress (such as Alzheimer's), the compound showed promise in reducing markers of inflammation and oxidative damage.
- Bioavailability Challenges : However, challenges related to bioavailability were noted; future formulations may require optimization for effective delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
